4-Bromo-2-iodo-1,5-dimethyl-1H-imidazole is a heterocyclic compound that belongs to the imidazole family, characterized by its unique structure and significant reactivity. This compound is notable for its potential applications in medicinal chemistry and as an intermediate in the synthesis of various bioactive molecules. The empirical formula for this compound is , and it has a molecular weight of approximately 175.03 g/mol. The compound is often utilized in the development of pharmaceuticals due to its ability to act as a building block for more complex structures .
The compound can be sourced from various chemical suppliers, including Sigma-Aldrich, which provides detailed specifications and safety information. It is classified under organic compounds, specifically as a substituted imidazole due to the presence of bromine and iodine substituents on the imidazole ring . Its Chemical Abstracts Service (CAS) number is 850429-59-3, which aids in identifying and cataloging the substance in chemical databases .
The synthesis of 4-bromo-2-iodo-1,5-dimethyl-1H-imidazole can be achieved through several methods, with recent advancements focusing on scalable and efficient techniques. One notable method involves the reaction of 1,2-dimethylimidazole with bromine and iodine under controlled conditions to yield the desired halogenated product.
In a typical synthesis, 1,2-dimethylimidazole is treated with bromine in a suitable solvent such as dichloromethane. The reaction conditions are optimized to minimize side reactions and maximize yield. The introduction of iodine can be achieved through electrophilic substitution reactions that target specific positions on the imidazole ring, ensuring regioselectivity .
The molecular structure of 4-bromo-2-iodo-1,5-dimethyl-1H-imidazole features a five-membered ring containing two nitrogen atoms. The presence of bromine at the fourth position and iodine at the second position contributes to its reactivity and potential applications.
The SMILES representation for this compound is Cc1nc(Br)cn1C
, while its InChI key is FZRKTLGQQTWOMJ-UHFFFAOYSA-N
. These notations are essential for computational chemistry applications and databases like PubChem .
4-Bromo-2-iodo-1,5-dimethyl-1H-imidazole participates in various chemical reactions typical of imidazoles. These include nucleophilic substitutions, where the halogen atoms can be replaced by nucleophiles under appropriate conditions.
For instance, treatment with nucleophiles such as amines or thiols can lead to the formation of new derivatives that may exhibit enhanced biological activity. The reactivity of halogenated imidazoles makes them valuable intermediates in organic synthesis .
The mechanism by which 4-bromo-2-iodo-1,5-dimethyl-1H-imidazole exerts its chemical transformations typically involves electrophilic aromatic substitution or nucleophilic attack on the imidazole ring. The presence of electron-withdrawing groups (bromine and iodine) enhances the electrophilicity of the carbon atoms adjacent to these substituents.
This mechanism allows for selective functionalization at specific positions on the imidazole ring, leading to diverse derivatives with potential therapeutic applications .
4-Bromo-2-iodo-1,5-dimethyl-1H-imidazole appears as a solid at room temperature. It is soluble in organic solvents like dichloromethane but may have limited solubility in water due to its hydrophobic character.
The compound exhibits typical properties associated with halogenated imidazoles, including stability under standard laboratory conditions but reactivity towards nucleophiles. Its melting point and boiling point are critical parameters that can influence its handling and storage .
Scientific Uses
Due to its structural characteristics, 4-bromo-2-iodo-1,5-dimethyl-1H-imidazole serves as an important building block in medicinal chemistry. It is utilized in synthesizing various pharmaceutical agents, particularly those targeting biological pathways involving imidazole derivatives. Its ability to undergo further chemical transformations makes it a versatile intermediate in drug development processes .
CAS No.: 21900-52-7
CAS No.: 141781-17-1
CAS No.: 2514-52-5